molecular formula C10H8BrF3O3 B6305429 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane CAS No. 773093-33-7

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane

Cat. No.: B6305429
CAS No.: 773093-33-7
M. Wt: 313.07 g/mol
InChI Key: XKJRTFXUVLSIGA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromine and trifluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-trifluoromethoxyphenol.

    Formation of the Dioxolane Ring: The phenol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted dioxolane derivative.

Scientific Research Applications

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(5-Chloro-2-trifluoromethoxyphenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-6-1-2-8(17-10(12,13)14)7(5-6)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRTFXUVLSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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